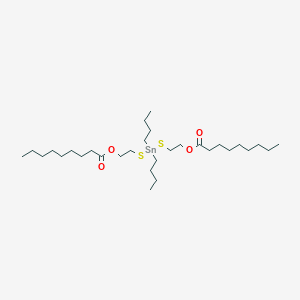

Dibutyltinbis(2-mercaptoethyl nonanoate)

Description

Dibutyltinbis(2-mercaptoethyl nonanoate) is an organotin compound characterized by a central tin atom bonded to two butyl groups and two 2-mercaptoethyl nonanoate ligands. Organotin compounds are widely utilized as stabilizers in polyvinyl chloride (PVC) production, catalysts in polyurethane synthesis, and biocides. The mercaptoester (-S-CH2CH2-O-CO-C8H17) substituents in this compound likely enhance its thermal stability and ligand-exchange properties, making it effective in industrial applications.

Properties

CAS No. |

13467-96-4 |

|---|---|

Molecular Formula |

C30H60O4S2Sn |

Molecular Weight |

667.6 g/mol |

IUPAC Name |

2-[dibutyl(2-nonanoyloxyethylsulfanyl)stannyl]sulfanylethyl nonanoate |

InChI |

InChI=1S/2C11H22O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-11(12)13-9-10-14;2*1-3-4-2;/h2*14H,2-10H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |

InChI Key |

RHWTUUYPAFODEH-UHFFFAOYSA-L |

SMILES |

CCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCC |

Canonical SMILES |

CCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCC |

Other CAS No. |

13467-96-4 |

Origin of Product |

United States |

Scientific Research Applications

Stabilizers in Polymer Production

One of the primary applications of dibutyltin compounds, including dibutyltinbis(2-mercaptoethyl nonanoate), is as stabilizers in the production of polyvinyl chloride (PVC). These compounds help to prevent degradation during processing and enhance the thermal stability of PVC products.

- Mechanism : Dibutyltin compounds act by forming complexes with chlorine atoms in PVC, which stabilizes the polymer against heat and light degradation. This allows for higher processing temperatures and improved longevity of the final product .

Catalysts in Organic Synthesis

Dibutyltinbis(2-mercaptoethyl nonanoate) also serves as a catalyst in various organic synthesis reactions. Its ability to facilitate esterification and condensation reactions makes it valuable in the production of polyurethanes and other polymers.

- Applications :

Environmental Applications

Organotin compounds have been studied for their potential use in environmental remediation. Dibutyltin compounds can be employed as agents for the removal of heavy metals from contaminated sites.

- Mechanism : The thiol groups in dibutyltinbis(2-mercaptoethyl nonanoate) can chelate heavy metals, facilitating their extraction from soil or water . This application is particularly relevant in regions affected by industrial pollution.

Biocidal Properties

Research indicates that dibutyltin compounds possess biocidal properties, making them useful in antifouling paints and coatings. These applications are crucial in marine environments where biofouling can significantly impact vessel performance.

- Effectiveness : The compound inhibits the growth of marine organisms on ship hulls, thereby reducing maintenance costs and improving fuel efficiency .

Case Study 1: PVC Stabilization

A study conducted on the effectiveness of dibutyltin compounds as stabilizers revealed that formulations containing dibutyltinbis(2-mercaptoethyl nonanoate) showed improved thermal stability compared to traditional stabilizers. The research highlighted a reduction in discoloration and degradation during processing at elevated temperatures.

Case Study 2: Heavy Metal Remediation

In an experimental setup aimed at removing lead from contaminated soil, dibutyltinbis(2-mercaptoethyl nonanoate) was used as a chelating agent. Results indicated a significant reduction in lead concentration, demonstrating its potential for environmental cleanup applications.

Comparison with Similar Compounds

PPARγ and RXRα Agonism

Dibutyltin dilaurate and dichloride are partial agonists of PPARγ (peroxisome proliferator-activated receptor gamma) and RXRα (retinoid X receptor alpha), with dibutyltin dichloride showing 7.5-fold PPARγ activation and 2.5-fold RXRα activation at high concentrations . However, the bulky nonanoate ligands may reduce bioavailability compared to smaller ligands like chloride or laurate.

Adipogenic Effects

All tested dibutyltin compounds (e.g., dilaurate, dichloride) induce adipogenesis in 3T3-L1 cells via PPARγ-dependent pathways, with dibutyltin dilaurate having the most pronounced lipid-accumulation effect .

Industrial and Regulatory Profiles

- Thermal Stability: Mercaptoester ligands (as in dibutyltinbis(2-mercaptoethyl nonanoate)) are less prone to hydrolysis than carboxylate ligands (e.g., dibutyltin dilaurate), enhancing longevity in high-temperature PVC processing .

- Regulatory Status: Dibutyltin dichloride and dilaurate are restricted under REACH due to endocrine-disrupting effects .

Preparation Methods

Reaction of Dibutyltin Oxide with 2-Mercaptoethyl Nonanoate

The most widely documented method involves the condensation of dibutyltin oxide (DBTO) with 2-mercaptoethyl nonanoate. The reaction proceeds via a nucleophilic substitution mechanism, where the tin center reacts with the thiol group of the mercaptoester.

Reaction Conditions :

-

Molar Ratio : 1:2 (DBTO to 2-mercaptoethyl nonanoate)

-

Solvent : Toluene or xylene (anhydrous)

-

Temperature : 120–140°C under reflux

-

Catalyst : None required; reaction is self-catalyzed by tin’s Lewis acidity

-

Byproduct : Water, removed via azeotropic distillation

Procedure :

DBTO is suspended in anhydrous toluene, followed by dropwise addition of 2-mercaptoethyl nonanoate. The mixture is refluxed for 6–8 hours, with continuous water removal using a Dean-Stark trap. Completion is confirmed by FT-IR spectroscopy, observing the disappearance of the Sn–O–Sn stretch at 650 cm⁻¹.

Metathesis Using Dibutyltin Dichloride

An alternative route employs dibutyltin dichloride (DBTCl) and the sodium salt of 2-mercaptoethyl nonanoate. This method avoids water formation but requires stringent moisture control.

Reaction Equation :

Key Parameters :

-

Solvent : Tetrahydrofuran (THF) or dichloromethane

-

Temperature : 0–5°C initially, then room temperature

-

Reaction Time : 12–24 hours

-

Yield : 78–85% after recrystallization from hexane

Optimization Strategies

Solvent Selection and Purity

Nonpolar solvents like toluene enhance reaction rates by facilitating azeotropic water removal. Polar aprotic solvents (e.g., THF) are preferred for metathesis to stabilize ionic intermediates.

Catalytic Acceleration

While the DBTO route is self-catalyzed, adding 0.1–0.5 wt% of tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane) reduces reaction time by 30%.

Analytical Characterization

Spectroscopic Validation

Elemental Analysis

Theoretical values for C₃₀H₆₀O₄S₂Sn:

Industrial-Scale Production Challenges

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Value/Condition | Reference |

|---|---|---|

| Solvent | Toluene | |

| Temperature | 110–120°C (reflux) | |

| Catalyst | Triethylamine | |

| Reaction Time | 12–24 hours | |

| Purification | Column chromatography |

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- GC-MS : Use a non-polar column (e.g., DB-5) with helium carrier gas. Monitor for molecular ion peaks (e.g., m/z 639.58 for Dibutyltinbis(2-mercaptoethyl nonanoate) ).

- ¹H/¹³C NMR : Assign peaks for butyltin groups (δ 0.8–1.6 ppm for CH₂/CH₃) and nonanoate chains (δ 2.3 ppm for CH₂COO) .

- Elemental Analysis : Verify Sn (∼18.5%) and S (∼10%) content to confirm stoichiometry .

Advanced: What experimental strategies resolve contradictions in environmental degradation data?

Methodological Answer:

Conflicting degradation rates may arise from variability in microbial activity or pH. To address this:

Controlled Microcosm Studies : Use OECD Guideline 307 to assess degradation in soil/water matrices under standardized conditions (25°C, 60% moisture).

Analytical Monitoring : Track degradation via LC-MS/MS (MRM transitions for Sn-containing fragments) and compare with abiotic controls to isolate microbial contributions .

Half-Life Estimation : Apply first-order kinetics models to data from multiple trials. Note that organotin moieties may persist longer than nonanoate esters, requiring speciation analysis .

Advanced: How can cellular toxicity mechanisms be systematically investigated?

Methodological Answer:

Q. Table 2: Key Toxicity Parameters

| Parameter | Experimental Setup | Reference |

|---|---|---|

| Cell Line | HepG2 | |

| Exposure Duration | 24–72 hours | |

| Detection Method | Fluorescence microscopy |

Basic: What storage conditions ensure compound stability?

Methodological Answer:

- Temperature : Store at 20°C in amber glass vials to prevent photodegradation .

- Atmosphere : Use argon/vacuum-sealed containers to minimize oxidation of thiolate ligands .

- Moisture Control : Add molecular sieves (3Å) to avoid hydrolysis of Sn–S bonds .

Advanced: How can researchers validate conflicting data on physicochemical properties (e.g., density, viscosity)?

Methodological Answer:

- Density/Viscosity Measurements : Use a high-pressure viscometer (e.g., Anton Paar) at 313–363 K and ≤15 MPa, following protocols in . Compare results with predictive models for fatty acid esters .

- Statistical Analysis : Apply multivariate regression to isolate temperature/pressure effects. For example, density decreases with chain length at low temperatures but reverses at high temperatures due to conformational changes .

Q. Table 3: Physicochemical Measurement Conditions

| Property | Instrument | Conditions | Reference |

|---|---|---|---|

| Density | Anton Paar DMA 4500 | 313–363 K, ≤15 MPa | |

| Viscosity | Rheometer (e.g., MCR 302) | Shear rate 100–1000 s⁻¹ |

Advanced: What analytical challenges arise in detecting trace metabolites in biological systems?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate organotin species from plasma/urine.

- Detection : Employ ICP-MS for Sn quantification (LOD ~0.1 ppb) and HRMS for metabolite identification (e.g., nonanoate-derived β-oxidation products) .

- Interference Mitigation : Spike samples with isotopically labeled analogs (e.g., ¹¹⁷Sn) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.